5-Bromo-N~2~,N~4~-bis[3-(trifluoromethyl)phenyl]pyrimidine-2,4-diamine
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Overview
Description
5-Bromo-N~2~,N~4~-bis[3-(trifluoromethyl)phenyl]pyrimidine-2,4-diamine is a complex organic compound characterized by the presence of bromine, trifluoromethyl groups, and a pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N~2~,N~4~-bis[3-(trifluoromethyl)phenyl]pyrimidine-2,4-diamine typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-N~2~,N~4~-bis[3-(trifluoromethyl)phenyl]pyrimidine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce dehalogenated compounds.
Scientific Research Applications
5-Bromo-N~2~,N~4~-bis[3-(trifluoromethyl)phenyl]pyrimidine-2,4-diamine has a wide range of applications in scientific research, including:
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular pathways is beneficial.
Industry: It is used in the development of new materials and as a catalyst in industrial chemical processes.
Mechanism of Action
The mechanism of action of 5-Bromo-N~2~,N~4~-bis[3-(trifluoromethyl)phenyl]pyrimidine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can activate or inhibit these targets, leading to changes in cellular processes and pathways. For example, it may stabilize transition states in chemical reactions through hydrogen bonding or other interactions .
Comparison with Similar Compounds
Similar Compounds
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: This compound shares the trifluoromethylphenyl motif and is used in similar applications, such as promoting organic transformations.
4-Bromo-3-(trifluoromethyl)aniline: This compound is structurally similar and is used in the synthesis of various organic molecules.
Uniqueness
5-Bromo-N~2~,N~4~-bis[3-(trifluoromethyl)phenyl]pyrimidine-2,4-diamine is unique due to its specific combination of functional groups and its ability to participate in a wide range of chemical reactions. Its trifluoromethyl groups impart unique electronic properties, making it valuable in both research and industrial applications.
Properties
CAS No. |
872604-19-8 |
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Molecular Formula |
C18H11BrF6N4 |
Molecular Weight |
477.2 g/mol |
IUPAC Name |
5-bromo-2-N,4-N-bis[3-(trifluoromethyl)phenyl]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C18H11BrF6N4/c19-14-9-26-16(28-13-6-2-4-11(8-13)18(23,24)25)29-15(14)27-12-5-1-3-10(7-12)17(20,21)22/h1-9H,(H2,26,27,28,29) |
InChI Key |
USUYDSVIEIAENV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NC2=NC(=NC=C2Br)NC3=CC=CC(=C3)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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